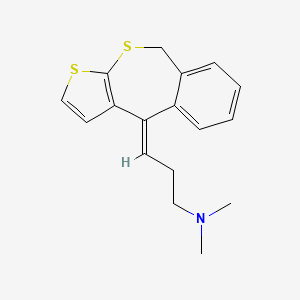

Dithiaden

Description

Structure

3D Structure

Properties

CAS No. |

42504-83-6 |

|---|---|

Molecular Formula |

C17H19NS2 |

Molecular Weight |

301.5 g/mol |

IUPAC Name |

(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |

InChI |

InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |

InChI Key |

ZLJLUTCIUOCIQM-OVCLIPMQSA-N |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |

Canonical SMILES |

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Dithiaden's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiaden (Bisulepin), a first-generation H1-antihistamine, has long been utilized for its potent anti-allergic properties. Beyond its primary function of antagonizing the histamine H1 receptor, emerging evidence reveals a more complex mechanism of action involving direct modulation of key inflammatory pathways. This technical guide provides an in-depth analysis of this compound's effects on inflammatory signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. The evidence presented herein highlights this compound's potential as a multi-faceted anti-inflammatory agent, targeting critical nodes in the inflammatory response, including the arachidonic acid cascade and the NF-κB signaling pathway.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

This compound's primary and most well-characterized mechanism of action is its function as a potent and selective inverse agonist of the histamine H1 receptor.[1][2][3] Histamine, a key mediator of allergic and inflammatory responses, is released from mast cells and basophils upon encountering an allergen.[1] It then binds to H1 receptors on various cell types, including those in the respiratory tract, gastrointestinal tract, and blood vessels, triggering a cascade of events that lead to the classic symptoms of allergy and inflammation, such as vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[1][2]

By binding to and stabilizing the inactive conformation of the H1 receptor, this compound effectively blocks the actions of histamine, thereby mitigating these inflammatory responses.[1][4][5] This foundational mechanism underscores its clinical efficacy in treating a range of allergic conditions.[6][7]

Modulation of Inflammatory Signaling Pathways

Beyond its effects on histamine signaling, this compound exhibits direct inhibitory actions on crucial inflammatory pathways, suggesting a broader anti-inflammatory profile.

Inhibition of the NF-κB Signaling Pathway and Nitric Oxide Production

This compound has been shown to significantly suppress the production of nitric oxide (NO), a potent pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[8][9] This inhibition is not due to the scavenging of NO molecules but rather a direct consequence of the reduced expression of the inducible nitric oxide synthase (iNOS) enzyme.[8][9] The expression of iNOS is critically regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[10] The canonical NF-κB pathway is activated by inflammatory stimuli like LPS, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including NOS2 (the gene encoding iNOS).[11] this compound's ability to suppress iNOS expression strongly indicates an inhibitory effect on the NF-κB signaling pathway.[8][9]

Quantitative Data: this compound's Effect on Nitric Oxide Production

The following table summarizes the dose-dependent inhibitory effect of this compound on nitrite accumulation (a stable metabolite of NO) in LPS-stimulated RAW 264.7 macrophages.

| This compound Concentration (M) | Inhibition of Nitrite Accumulation (% of Control) | Reference |

| 1 x 10⁻⁵ | No significant inhibition | [3][12] |

| 5 x 10⁻⁵ | 43.94% | [3][12] |

| 1 x 10⁻⁴ | 79.07% | [3][12] |

Signaling Pathway Diagram: this compound's Inhibition of the NF-κB/iNOS Pathway

Caption: this compound is inferred to inhibit the NF-κB pathway, preventing iNOS expression.

Interference with the Arachidonic Acid Pathway

This compound has demonstrated a dose-dependent inhibition of human platelet aggregation induced by various stimuli.[13] Furthermore, it has been shown to inhibit the liberation of arachidonic acid from membrane phospholipids and the subsequent generation of thromboxane B2, a stable metabolite of the potent pro-inflammatory and pro-aggregatory molecule thromboxane A2.[13][14] This suggests that this compound interferes with the arachidonic acid cascade, a central pathway in inflammation that produces prostaglandins, thromboxanes, and leukotrienes. The inhibition of both arachidonic acid release and thromboxane B2 formation points towards a potential inhibitory effect on phospholipase A2 (the enzyme that releases arachidonic acid from the cell membrane) and/or cyclooxygenase (COX) enzymes, which are key to prostaglandin and thromboxane synthesis.[13][15]

Signaling Pathway Diagram: this compound's Interference with the Arachidonic Acid Pathway

References

- 1. experts.azregents.edu [experts.azregents.edu]

- 2. arborassays.com [arborassays.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Exploring the function of the JNK (c-Jun N-terminal kinase) signalling pathway in physiological and pathological processes to design novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The H(1)-histamine antagonist this compound inhibits human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 11. Regulation and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of this compound on nitric oxide production by RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of Bisulepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisulepin, a potent H1 receptor antagonist, is a first-generation antihistamine recognized for its efficacy in treating allergic conditions. While its primary mechanism of action through the histamine H1 receptor is well-established, a comprehensive understanding of its interactions with other cellular targets is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This technical guide delves into the known and potential cellular targets of Bisulepin beyond the H1 receptor, providing a framework for further investigation. Due to the limited availability of specific quantitative binding data for Bisulepin, this guide also incorporates comparative data from structurally related tricyclic compounds to infer a probable off-target profile.

Introduction

Bisulepin, also known as Dithiaden, is a tricyclic antihistamine with a well-documented antagonist activity at the histamine H1 receptor.[1][2] This action is responsible for its therapeutic effects in alleviating symptoms of allergic rhinitis, urticaria, and other hypersensitivity reactions. However, like many first-generation antihistamines, Bisulepin's chemical structure suggests the potential for interactions with other G-protein coupled receptors (GPCRs), leading to a broader pharmacological footprint.[3] Literature qualitatively describes Bisulepin as possessing "very weak anticholinergic and antiserotonergic effects" and "anti-adrenergic action," indicating that its cellular interactions extend beyond the H1 receptor.[1] A thorough characterization of these off-target activities is paramount for predicting potential side effects, understanding drug-drug interactions, and exploring potential new therapeutic applications.

Off-Target Profile of Bisulepin

Direct and quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for Bisulepin at non-histaminergic receptors are not extensively reported in publicly available literature. However, based on its structural similarity to other tricyclic compounds like doxepin and the qualitative descriptions of its pharmacological effects, a likely off-target profile can be inferred. The following sections summarize the anticipated interactions with key receptor families.

Muscarinic Acetylcholine Receptors

First-generation antihistamines are known for their anticholinergic properties, which contribute to side effects such as dry mouth, blurred vision, and urinary retention.[4] Bisulepin is described as having "very weak" anticholinergic activity.[1] This suggests a low affinity for muscarinic acetylcholine receptors (mAChRs).

Table 1: Postulated Binding Affinity of Bisulepin for Muscarinic Receptors

| Receptor Subtype | Postulated Affinity (Kᵢ) | Rationale |

| M₁ Muscarinic | Micromolar (µM) range | Inferred from "very weak" anticholinergic effects and comparison with other tricyclic antihistamines. |

| M₂ Muscarinic | Micromolar (µM) range | Inferred from "very weak" anticholinergic effects. |

| M₃ Muscarinic | Micromolar (µM) range | Inferred from "very weak" anticholinergic effects. |

| M₄ Muscarinic | Likely low affinity | Less commonly associated with off-target effects of this drug class. |

| M₅ Muscarinic | Likely low affinity | Less commonly associated with off-target effects of this drug class. |

Note: The affinity values are estimations based on qualitative descriptions and require experimental validation.

Adrenergic Receptors

Bisulepin is reported to have "anti-adrenergic action," suggesting an antagonist effect at adrenergic receptors.[1] This interaction could contribute to cardiovascular side effects such as orthostatic hypotension.

Table 2: Postulated Binding Affinity of Bisulepin for Adrenergic Receptors

| Receptor Subtype | Postulated Affinity (Kᵢ) | Rationale |

| α₁-Adrenergic | Nanomolar (nM) to Micromolar (µM) range | Based on the description of "anti-adrenergic action." |

| α₂-Adrenergic | Likely lower affinity than α₁ | Tricyclic compounds often show higher affinity for α₁ over α₂ receptors. |

| β-Adrenergic | Likely low affinity | Not typically a primary off-target for this class of compounds. |

Note: The affinity values are estimations based on qualitative descriptions and require experimental validation.

Serotonin (5-HT) Receptors

The description of Bisulepin having "very weak antiserotonergic effects" points towards a low-level interaction with serotonin receptors.[1]

Table 3: Postulated Binding Affinity of Bisulepin for Serotonin Receptors

| Receptor Subtype | Postulated Affinity (Kᵢ) | Rationale |

| 5-HT₁ₐ | Micromolar (µM) range | Inferred from "very weak" antiserotonergic effects. |

| 5-HT₂ₐ | Micromolar (µM) range | A common off-target for tricyclic compounds. |

| 5-HT₂C | Micromolar (µM) range | Structurally related compounds show affinity for this receptor. |

Note: The affinity values are estimations based on qualitative descriptions and require experimental validation.

Experimental Protocols for Target Validation

To quantitatively determine the binding affinities of Bisulepin at its potential off-target receptors, radioligand binding assays are the gold standard. The following are generalized protocols for assessing binding to muscarinic, adrenergic, and serotonin receptors.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Kᵢ) of Bisulepin for M₁, M₂, and M₃ muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the human M₁, M₂, or M₃ receptor subtype.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) for general muscarinic receptor binding, or subtype-selective radioligands if available.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Bisulepin stock solution (in DMSO).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of Bisulepin.

-

In a 96-well plate, combine the cell membranes (20-50 µg protein), [³H]-NMS (at a concentration near its Kₔ), and varying concentrations of Bisulepin or assay buffer (for total binding) or atropine (for non-specific binding).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of Bisulepin from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Kᵢ) of Bisulepin for α₁-adrenergic receptors.

Materials:

-

Cell membranes expressing the human α₁-adrenergic receptor.

-

Radioligand: [³H]-Prazosin.

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Bisulepin stock solution (in DMSO).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Follow the general procedure outlined in section 3.1, substituting the specific materials for the α₁-adrenergic receptor assay.

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Kᵢ) of Bisulepin for 5-HT₂ₐ receptors.

Materials:

-

Cell membranes expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]-Ketanserin.

-

Non-specific binding control: Spiperone (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% ascorbic acid, pH 7.4.

-

Bisulepin stock solution (in DMSO).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Follow the general procedure outlined in section 3.1, substituting the specific materials for the 5-HT₂ₐ receptor assay.

Signaling Pathways of Off-Target Receptors

Understanding the signaling pathways associated with the potential off-targets of Bisulepin is crucial for predicting the functional consequences of these interactions.

M₁ Muscarinic Receptor Signaling

Antagonism of the M₁ muscarinic receptor by Bisulepin would inhibit the canonical Gαq/11 signaling pathway, leading to a decrease in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and subsequently reducing intracellular calcium mobilization and protein kinase C (PKC) activation.

α₁-Adrenergic Receptor Signaling

Antagonism of α₁-adrenergic receptors by Bisulepin would similarly inhibit the Gαq/11-PLC signaling cascade, leading to reduced intracellular calcium levels and PKC activation. This can result in smooth muscle relaxation and a decrease in blood pressure.

5-HT₂ₐ Serotonin Receptor Signaling

Antagonism of the 5-HT₂ₐ receptor by Bisulepin would also interfere with the Gαq/11-mediated signaling pathway, resulting in decreased PLC activity and downstream signaling events.

Conclusion and Future Directions

While Bisulepin's primary therapeutic action is mediated through potent H1 receptor antagonism, evidence suggests a broader, albeit weaker, interaction with muscarinic, adrenergic, and serotonergic receptors. The lack of precise quantitative binding data for Bisulepin at these off-targets represents a significant knowledge gap. Future research should focus on conducting comprehensive receptor screening panels to quantitatively determine the binding affinities of Bisulepin. Such studies will provide a more complete understanding of its pharmacological profile, enabling a more accurate prediction of its side-effect profile and potential for drug-drug interactions. Furthermore, elucidating the functional consequences of these off-target interactions through cellular and in vivo assays will be critical for a holistic assessment of Bisulepin's therapeutic and adverse effects. This detailed characterization will ultimately contribute to the safer and more effective use of this established antihistamine.

References

An In-Depth Technical Guide to the Potential Off-Target Effects of Dithiaden on Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available pharmacological information on Dithiaden (bisulepin) and extrapolates potential off-target effects based on its structural class. Specific, in-depth research focusing solely on the serotonergic pathway interactions of this compound is limited in publicly accessible literature. Therefore, this guide provides a framework for investigation, including hypothetical data and standardized protocols, to aid researchers in exploring this area.

Introduction

This compound, known chemically as bisulepin, is a first-generation antihistamine belonging to the tricyclic class of compounds.[1][2] Its primary clinical application is in the management of allergic conditions, where it acts as a potent H1 receptor antagonist.[3][4][5] Like many tricyclic molecules, this compound's structure allows it to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3][4]

The tricyclic scaffold is common to a variety of pharmacologically active agents, including tricyclic antidepressants (TCAs), which are well-known for their broad receptor activity profile that includes significant interactions with serotonergic systems.[6][7] While this compound is primarily recognized for its antihistaminic properties, its structural similarity to TCAs raises the possibility of off-target interactions with neurotransmitter systems beyond the histaminergic pathways. Some sources note that this compound possesses very weak antiserotonergic effects.[5][8]

This technical guide aims to explore the potential for off-target effects of this compound on serotonergic pathways. Given the limited direct research on this specific interaction, this document will:

-

Detail the known pharmacology of this compound.

-

Propose a rationale for potential serotonergic interactions based on its chemical class.

-

Provide standardized experimental methodologies for investigating these potential off-target effects.

-

Present data and visualizations in a format suitable for research and drug development contexts.

Core Pharmacology of this compound (Bisulepin)

This compound's primary mechanism of action is as a high-affinity antagonist of the histamine H1 receptor.[3][9] By blocking this receptor, it prevents histamine from mediating allergic responses such as itching, vasodilation, and inflammation.[3][4] In addition to its principal antihistaminic activity, this compound has been reported to exhibit:

-

Sedative properties: A common characteristic of first-generation antihistamines due to their action in the central nervous system.[5]

-

Anticholinergic effects: Though described as very mild, this is a common feature of this drug class.[5]

-

Antiadrenergic action: The ability to block adrenaline and noradrenaline receptors has also been noted.[5]

-

Inhibition of Platelet Function: this compound has been shown to inhibit human platelet aggregation in vitro, suggesting an interaction with pathways like phospholipase A2 and thromboxane synthase.[10][11]

The molecule's tricyclic structure is the key feature that suggests a broader pharmacological profile.[1] Drugs like dosulepin, a structurally related tricyclic antidepressant, exhibit potent and complex interactions with both norepinephrine and serotonin transporters and receptors.[12] This provides a strong basis for hypothesizing that this compound may also possess some affinity for serotonergic targets, even if weaker than its primary H1 antagonism.

Potential Off-Target Effects on Serotonergic Pathways

Serotonergic pathways, which involve the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), are crucial in regulating mood, emotion, sleep, and appetite.[13][14][15] These pathways are modulated by a diverse family of serotonin receptors (5-HT1 to 5-HT7 subtypes) and the serotonin transporter (SERT).[15] The potential for off-target serotonergic activity is a critical consideration in drug development, as unintended interactions can lead to adverse events, including serotonin syndrome.[16]

Based on the pharmacology of structurally similar tricyclic compounds, this compound could potentially interact with several components of the serotonergic system:

-

5-HT Receptors: Tricyclic molecules frequently show affinity for various 5-HT receptor subtypes, most commonly 5-HT2A and 5-HT2C receptors, often as antagonists.[12]

-

Serotonin Transporter (SERT): Inhibition of SERT is a primary mechanism of many antidepressant drugs. While likely to be a weak effect for this compound, any level of SERT inhibition could alter serotonergic tone.

An investigation into these potential off-target effects is warranted to fully characterize the safety and pharmacological profile of this compound.

Data Presentation: Illustrative Receptor Binding Profile

To systematically evaluate the off-target effects of a compound, a receptor binding screen is typically performed. The data is presented as affinity constants (Ki) or as a percentage of inhibition at a given concentration. The following table provides an illustrative example of how such data for this compound might be structured.

Table 1: Hypothetical Off-Target Binding Profile of this compound Note: This data is for illustrative purposes only and is not derived from experimental results.

| Target | Ligand | This compound Ki (nM) | Class of Interaction |

| Primary Target | |||

| Histamine H1 | [3H]pyrilamine | 1.5 | Antagonist |

| Potential Serotonergic Off-Targets | |||

| Serotonin 5-HT1A | [3H]8-OH-DPAT | > 10,000 | - |

| Serotonin 5-HT2A | [3H]ketanserin | 850 | Weak Antagonist |

| Serotonin 5-HT2C | [3H]mesulergine | 1,200 | Weak Antagonist |

| Serotonin 5-HT3 | [3H]granisetron | > 10,000 | - |

| Serotonin Transporter (SERT) | [3H]citalopram | 2,500 | Weak Inhibitor |

| Other Potential Off-Targets | |||

| Adrenergic α1 | [3H]prazosin | 950 | Weak Antagonist |

| Adrenergic α2 | [3H]rauwolscine | 1,500 | Weak Antagonist |

| Muscarinic M1 | [3H]pirenzepine | 3,000 | Very Weak Antagonist |

Experimental Protocols

A foundational step in assessing off-target effects is the radioligand binding assay. This technique measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radioactively labeled ligand.

Protocol: Radioligand Competition Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Cell membranes prepared from a stable cell line expressing the recombinant human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (specific activity ~70-90 Ci/mmol).

-

Non-specific binding control: Mianserin (10 µM).

-

Test compound: this compound, prepared in a dilution series (e.g., 0.1 nM to 100 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation: Thaw the 5-HT2A receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: To each well of the 96-well plate, add the following in order:

-

25 µL of assay buffer (for total binding) or 25 µL of 10 µM mianserin (for non-specific binding).

-

25 µL of the this compound dilution series.

-

25 µL of [3H]ketanserin diluted in assay buffer to a final concentration of ~1.0 nM.

-

125 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of mianserin) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin) using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental designs.

Diagram: Experimental Workflow for Off-Target Profiling

Caption: Workflow for identifying and characterizing off-target drug interactions.

Diagram: Potential 5-HT2A Receptor Signaling Pathway Interaction

Caption: Hypothetical antagonism of the Gq-coupled 5-HT2A signaling pathway by this compound.

Conclusion

While this compound is a well-established H1 antagonist, its tricyclic structure suggests a potential for interactions with other biogenic amine receptors, including those in the serotonergic system. Although current literature indicates these effects are likely weak, a thorough characterization is essential for a complete understanding of its pharmacological profile and for predicting potential drug-drug interactions. The methodologies and frameworks presented in this guide offer a systematic approach for researchers to investigate these potential off-target effects, thereby enhancing the safety and efficacy assessment of this and other structurally related compounds.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C17H19NS2 | CID 6436111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bisulepin? [synapse.patsnap.com]

- 4. What is Bisulepin used for? [synapse.patsnap.com]

- 5. pillintrip.com [pillintrip.com]

- 6. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Bisulepin - Wikipedia [en.wikipedia.org]

- 9. Bisulepin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. The H1-histamine antagonist this compound inhibits human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The H(1)-histamine antagonist this compound inhibits human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Serotonin pathway - Wikipedia [en.wikipedia.org]

- 14. Brain serotonergic circuitries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Dithiaden in In Vivo Allergy Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiaden (Bisulepin) is a first-generation H1-antihistamine with established anti-allergic properties. Its primary mechanism of action involves the competitive inverse agonism of histamine H1 receptors, thereby mitigating histamine-mediated effects crucial to the allergic cascade.[1] Beyond its direct antihistaminic action, this compound exhibits anti-inflammatory properties, suggesting a broader therapeutic potential in allergic and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in relevant in vivo allergy models, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action. While direct in vivo data for this compound in all classical allergy models is limited, this guide supplements available information with data from other first-generation antihistamines to provide a thorough understanding of its expected pharmacological profile.

Core Mechanism of Action: H1-Receptor Antagonism

This compound, as a first-generation antihistamine, readily crosses the blood-brain barrier and acts as an inverse agonist at histamine H1 receptors.[2][3] Histamine, a key mediator released from activated mast cells and basophils during an allergic reaction, binds to H1 receptors on various cell types, including smooth muscle and endothelial cells.[4] This interaction triggers a cascade of events leading to the cardinal symptoms of allergy.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[5] This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in smooth muscle contraction (bronchoconstriction), increased vascular permeability (edema), and stimulation of sensory nerves (itching and sneezing).[5] this compound competitively binds to the H1 receptor, stabilizing it in an inactive conformation and thus preventing histamine-induced signaling.[6]

Signaling Pathway of H1-Receptor Activation and this compound Inhibition

Caption: H1-receptor signaling cascade and the inhibitory action of this compound.

In Vivo Allergy Models and Pharmacodynamic Data

The anti-allergic activity of H1-antihistamines is evaluated in various preclinical in vivo models that mimic different aspects of the human allergic response.

Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a widely used method to assess the inhibitory effects of drugs on IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.[7]

-

Sensitization: Male BALB/c mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear pinna.[8]

-

Drug Administration: After a 24-hour sensitization period, this compound or vehicle is administered orally or intraperitoneally at various doses.

-

Challenge: One hour after drug administration, an antigen challenge is performed by intravenous injection of DNP-human serum albumin (HSA) along with Evans blue dye.

-

Evaluation: The degree of vascular permeability is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue. This is typically done by excising the ear tissue, extracting the dye with formamide, and measuring the absorbance at 620-630 nm. Ear swelling can also be measured as an additional endpoint.[7]

| Treatment Group | Dose (mg/kg) | Inhibition of Evans Blue Extravasation (%) |

| Vehicle Control | - | 0 |

| First-Gen Antihistamine | 1 | 35 ± 5 |

| First-Gen Antihistamine | 5 | 68 ± 7 |

| First-Gen Antihistamine | 10 | 85 ± 6 |

Note: This data is representative of first-generation antihistamines and not specific to this compound.

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Histamine-Induced Bronchoconstriction Model

This model directly assesses the ability of an antihistamine to block the bronchoconstrictor effects of histamine on airway smooth muscle. Guinea pigs are commonly used as they are highly sensitive to histamine.[9]

-

Animal Preparation: Male Dunkin-Hartley guinea pigs are used.

-

Drug Administration: this compound or vehicle is administered orally or intraperitoneally at various doses.

-

Histamine Challenge: After a suitable absorption period (e.g., 1 hour), the animals are exposed to a histamine aerosol (e.g., 0.25% histamine acid phosphate) in an exposure chamber.[10]

-

Evaluation: The primary endpoint is the time to the onset of pre-convulsive dyspnea (PCD). The protective effect of the drug is measured by the prolongation of the PCD time compared to the vehicle-treated group.[10]

Specific dose-response data for this compound in this model is not available in the reviewed literature. However, first-generation antihistamines like chlorpheniramine have demonstrated significant, dose-dependent protection against histamine-induced bronchospasm.[10]

| Treatment Group | Dose (mg/kg) | % Protection against Bronchoconstriction |

| Vehicle Control | - | 0 |

| Chlorpheniramine | 0.8 | Significant protection |

| This compound (Expected) | (dose) | Dose-dependent protection |

Note: Chlorpheniramine data is for reference. This compound is expected to show a similar protective effect.

Allergic Rhinitis Model

Animal models of allergic rhinitis are used to evaluate the efficacy of drugs in reducing the symptoms of nasal allergy, such as sneezing, nasal discharge, and nasal blockage.[11]

-

Sensitization: Guinea pigs are sensitized by repeated intranasal or intraperitoneal administration of an allergen, such as ovalbumin, often with an adjuvant like aluminum hydroxide.[12]

-

Drug Administration: Following the sensitization period, this compound or vehicle is administered.

-

Allergen Challenge: The animals are then challenged with an intranasal administration of the allergen.

-

Evaluation: Allergic symptoms, including the frequency of sneezing and nasal rubbing, are observed and scored for a defined period after the challenge. Nasal secretions can also be collected and weighed.[12]

While specific data for this compound is lacking, studies with other antihistamines in guinea pig models of allergic rhinitis have shown a significant reduction in allergic symptoms.[13]

| Treatment Group | Dose (mg/kg) | Reduction in Sneezing Frequency (%) | Reduction in Nasal Rubbing (%) |

| Vehicle Control | - | 0 | 0 |

| Levocetirizine | 5 (oral) | Significant Reduction | Significant Reduction |

| This compound (Expected) | (dose) | Expected Reduction | Expected Reduction |

Note: Levocetirizine data is for reference. This compound is anticipated to produce similar symptomatic relief.

Anti-inflammatory Effects in a Colitis Model

While not a classical allergy model, the study of this compound in acetic acid-induced colitis in rats provides valuable in vivo data on its anti-inflammatory properties, which are relevant to the broader inflammatory component of allergic reactions.

-

Animal Model: Male Wistar rats are used.

-

Induction of Colitis: Colitis is induced by intracolonic administration of acetic acid.

-

Drug Administration: this compound is administered intracolonically as a pretreatment.

-

Evaluation: The extent of colonic injury is assessed by measuring gross mucosal injury score, colonic wet weight, myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), vascular permeability, and gamma-glutamyl transpeptidase activity.

| Parameter | Control (Acetic Acid) | This compound Pretreatment | % Reduction |

| Gross Mucosal Injury Score | High | Reduced | Significant |

| Colonic Wet Weight (g) | Increased | Reduced | Significant |

| Myeloperoxidase Activity (U/g tissue) | Elevated | Reduced | Significant |

| Vascular Permeability | Increased | Reduced | Significant |

| Gamma-Glutamyl Transpeptidase Activity | Elevated | Reduced | Significant |

(Based on findings from Nosáľová et al., 1999)

This study demonstrates that this compound can protect the colonic mucosa from acute inflammation by interfering with the actions of histamine, a major mediator released from mast cells.

Additional Pharmacodynamic Properties

Beyond H1-receptor antagonism, this compound and other first-generation antihistamines possess other pharmacological activities that may contribute to their overall effects.

-

Anti-inflammatory Effects: this compound has been shown to decrease the production of reactive oxygen species by phagocytes and inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide (NO) production by macrophages.[14][15] This suggests an inhibitory effect on inflammatory pathways beyond histamine blockade.

-

Effects on Platelet Function: In vitro studies have demonstrated that this compound can inhibit human platelet aggregation induced by various stimuli.[16][17] This effect appears to be independent of histamine receptors and may involve the inhibition of phospholipase A2 and thromboxane synthase.[16][17] The in vivo relevance of this finding in the context of allergy requires further investigation.

-

Central Nervous System (CNS) Effects: As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, which can lead to sedation and impaired cognitive and psychomotor function.[2][3] This is a key differentiating factor from second-generation antihistamines.

Logical Relationship of this compound's Multi-faceted Effects

Caption: Overview of the multifaceted pharmacological effects of this compound.

Conclusion

This compound is a potent first-generation H1-antihistamine with significant anti-allergic and anti-inflammatory properties demonstrated in various preclinical models. Its primary pharmacodynamic effect is the competitive inverse agonism of H1 receptors, effectively blocking the downstream signaling cascade initiated by histamine. While specific quantitative in vivo data for this compound in classical allergy models such as passive cutaneous anaphylaxis and histamine-induced bronchoconstriction is limited in publicly available literature, its efficacy can be inferred from data on other first-generation antihistamines and its demonstrated anti-inflammatory effects in a colitis model. Further in vivo studies in standardized allergy models would be beneficial to fully characterize the dose-response relationship and comparative efficacy of this compound. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working on the preclinical evaluation of anti-allergic compounds.

References

- 1. youtube.com [youtube.com]

- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 4. Histamine receptor - Wikipedia [en.wikipedia.org]

- 5. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 6. researchgate.net [researchgate.net]

- 7. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

- 8. Passive cutaneous anaphylaxis in mouse skin is associated with local accumulation of interleukin-6 mRNA and immunoreactive interleukin-6 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbcp.com [ijbcp.com]

- 11. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]

- 13. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effects of this compound on nitric oxide production by RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The H(1)-histamine antagonist this compound inhibits human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The H1-histamine antagonist this compound inhibits human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Dithiaden's Role in Modulating Protein Kinase C Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiaden, a first-generation H1-antihistamine, exhibits significant modulatory effects on Protein Kinase C (PKC) activity, extending beyond its classical receptor-antagonist profile. This technical guide provides an in-depth analysis of the existing scientific literature on the interaction between this compound and PKC. It has been established that this compound inhibits the activation of PKC, a crucial family of serine/threonine kinases involved in a myriad of cellular signaling pathways. This inhibitory action is particularly evident in phagocytic cells, such as neutrophils, where it leads to a downstream reduction in reactive oxygen species (ROS) production. This document summarizes the available quantitative data, outlines detailed experimental protocols for investigating this interaction, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

This compound, chemically known as bisulepin, is primarily recognized for its potent antagonism of the histamine H1 receptor.[1] However, emerging research has unveiled its capacity to influence other signaling molecules, with a notable impact on Protein Kinase C (PKC). The PKC family of enzymes plays a pivotal role in signal transduction, regulating processes such as cell growth, differentiation, and inflammatory responses. The modulation of PKC activity by this compound presents a compelling area of investigation for its potential therapeutic applications beyond allergy management, particularly in inflammatory and oxidative stress-related conditions. This guide aims to consolidate the current understanding of this compound's role in PKC modulation, offering a valuable resource for researchers in pharmacology and drug development.

Quantitative Data on this compound's Effects

While direct IC50 values for this compound's inhibition of PKC are not extensively reported in the available literature, studies have quantified its downstream effects on cellular processes regulated by PKC. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Nitrite Accumulation in LPS-Stimulated RAW 246.7 Macrophages [2]

| This compound Concentration (M) | Inhibition of Nitrite Accumulation (% of control) |

| 1 x 10⁻⁵ | No significant effect |

| 5 x 10⁻⁵ | 43.94 ± 3.34% |

| 1 x 10⁻⁴ | 79.07 ± 2.19% |

Table 2: Effect of this compound on iNOS Protein Expression in LPS-Stimulated RAW 246.7 Macrophages [2]

| This compound Concentration (M) | Inhibition of iNOS Expression (% of control) |

| 5 x 10⁻⁵ | 40.12 ± 4.03% |

Signaling Pathways

This compound's primary mechanism of PKC modulation involves the inhibition of its activation. In neutrophils, the activation of PKC is a critical step in the signaling cascade that leads to the assembly and activation of the NADPH oxidase complex, which is responsible for the production of superoxide, a key reactive oxygen species. Phorbol esters like Phorbol 12-myristate 13-acetate (PMA) are potent activators of conventional and novel PKC isoforms (α, β, and δ) and are commonly used to study this pathway.[3][4] this compound has been shown to attenuate the effects of PMA, suggesting its interference with PKC activation.[5]

Figure 1: this compound's inhibitory effect on the PKC signaling pathway for ROS production.

Experimental Protocols

While specific protocols for this compound's effect on PKC are not extensively detailed in the literature, the following methodologies represent standard approaches for such investigations.

PKC Kinase Activity Assay (In Vitro)

This protocol is a generalized method to assess the direct inhibitory effect of this compound on PKC activity.

Objective: To determine the in vitro effect of this compound on the kinase activity of purified Protein Kinase C.

Materials:

-

Purified recombinant PKC isoforms

-

This compound

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)

-

96-well microplate

-

Phosphocellulose paper or other capture method for radiolabeled substrate

-

Scintillation counter or luminometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add the PKC substrate to each well.

-

Initiate the reaction by adding purified PKC enzyme to each well.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Start the kinase reaction by adding ATP.

-

Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the phosphorylated substrate using a scintillation counter (for [γ-³²P]ATP) or a luminometer (for non-radioactive methods).

-

Calculate the percentage of PKC inhibition at each this compound concentration and determine the IC50 value if possible.

Cellular Assay: Inhibition of PMA-Stimulated Superoxide Production in Neutrophils

This protocol assesses this compound's ability to inhibit PKC-mediated downstream effects in a cellular context.

Objective: To measure the effect of this compound on phorbol 12-myristate 13-acetate (PMA)-induced superoxide production in isolated human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

Cytochrome c or other superoxide-sensitive probe (e.g., luminol for chemiluminescence)

-

Hanks' Balanced Salt Solution (HBSS)

-

Spectrophotometer or luminometer

Procedure:

-

Isolate human neutrophils from whole blood using a standard method (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

-

Resuspend the neutrophils in HBSS.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Add cytochrome c to the cell suspension.

-

Stimulate the neutrophils with a final concentration of PMA (e.g., 100 nM).

-

Immediately measure the change in absorbance at 550 nm (for cytochrome c reduction) or luminescence over time.

-

Calculate the rate of superoxide production and determine the inhibitory effect of this compound.

Figure 2: Experimental workflow for measuring this compound's effect on superoxide production.

Conclusion

The available evidence strongly indicates that this compound functions as a modulator of Protein Kinase C activity, leading to the inhibition of downstream inflammatory responses such as the production of reactive oxygen species in phagocytes. While direct quantitative measures of PKC inhibition by this compound are currently lacking in the scientific literature, the data from cellular assays consistently demonstrate its efficacy in the micromolar range. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms and for the potential development of this compound and its analogs as therapeutic agents in PKC-mediated pathologies. Future research should focus on determining the specific PKC isoforms targeted by this compound and on elucidating the exact nature of the molecular interaction.

References

- 1. Neutrophil Extracellular Trap Formation Model Induced by Monosodium Urate and Phorbol Myristate Acetate: Involvement in MAPK Signaling Pathways [mdpi.com]

- 2. The effects of this compound on nitric oxide production by RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

- 4. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anti-Cholinergic Properties of Bisulepin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisulepin, a first-generation antihistamine, is recognized primarily for its potent antagonism of the histamine H1 receptor.[1] However, like many compounds of its class, it also exhibits anti-cholinergic properties, contributing to its overall pharmacological profile and potential side effects.[1] This technical guide provides a comprehensive overview of the methodologies required to investigate and quantify the anti-cholinergic effects of Bisulepin. Due to a scarcity of publicly available quantitative data specific to Bisulepin's anti-cholinergic activity, this document focuses on the detailed experimental protocols and data presentation frameworks necessary for its thorough evaluation. The information herein is intended to equip researchers and drug development professionals with the tools to conduct a robust assessment of Bisulepin's interaction with the cholinergic system.

Introduction to Bisulepin and its Anti-Cholinergic Profile

Bisulepin, also known as Dithiaden, is a tricyclic compound with a thieno[2,3-c][2]benzothiepin core structure. It is a potent and relatively selective histamine H1 receptor antagonist with additional hypnotic and antiadrenergic effects.[1] While its primary therapeutic application is in the management of allergic conditions, its anti-cholinergic activity, although described as "very weak" in some literature, warrants a detailed investigation for a complete understanding of its mechanism of action and potential clinical implications.[1]

Anti-cholinergic activity refers to the ability of a compound to block the action of acetylcholine (ACh), a major neurotransmitter in the central and peripheral nervous systems. ACh mediates its effects through two main types of receptors: muscarinic and nicotinic. The anti-cholinergic side effects of drugs are primarily associated with the blockade of muscarinic receptors. A thorough characterization of a compound's anti-cholinergic properties is crucial for predicting potential side effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.

Investigating Muscarinic Receptor Binding Affinity

A fundamental step in characterizing the anti-cholinergic properties of a compound is to determine its binding affinity for the different subtypes of muscarinic acetylcholine receptors (M1-M5). This is typically achieved through in vitro radioligand binding assays.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes the determination of the inhibitory constant (Ki) of Bisulepin for muscarinic receptor subtypes using a competition binding assay.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine).

-

Bisulepin hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well microplates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of Bisulepin in the assay buffer.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total binding: Cell membranes, [³H]-NMS, and assay buffer.

-

Non-specific binding: Cell membranes, [³H]-NMS, and a saturating concentration of atropine.

-

Competition binding: Cell membranes, [³H]-NMS, and varying concentrations of Bisulepin.

-

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Bisulepin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Bisulepin that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Data Presentation: Muscarinic Receptor Binding Affinity of Bisulepin

The following table provides a template for presenting the binding affinity data for Bisulepin at the five human muscarinic receptor subtypes.

| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | Bisulepin IC₅₀ (nM) | Bisulepin Ki (nM) |

| M₁ | [³H]-NMS | 0.2 | Experimental Value | Calculated Value |

| M₂ | [³H]-NMS | 0.3 | Experimental Value | Calculated Value |

| M₃ | [³H]-NMS | 0.25 | Experimental Value | Calculated Value |

| M₄ | [³H]-NMS | 0.4 | Experimental Value | Calculated Value |

| M₅ | [³H]-NMS | 0.35 | Experimental Value | Calculated Value |

Caption: Hypothetical data presentation for Bisulepin's muscarinic receptor binding affinities.

Functional Assessment of Anti-Cholinergic Activity

Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response (agonism) or blocks the action of an agonist (antagonism). For assessing anti-cholinergic properties, Schild analysis is the gold standard for quantifying the potency of a competitive antagonist.

Experimental Protocol: Schild Analysis in Isolated Tissue

This protocol describes the determination of the pA₂ value for Bisulepin, a measure of its antagonist potency, using an isolated tissue preparation such as guinea pig ileum, which is rich in M₃ muscarinic receptors.

Materials:

-

Guinea pig ileum segment.

-

Organ bath system with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Acetylcholine (ACh) or another stable muscarinic agonist like carbachol.

-

Bisulepin hydrochloride.

Procedure:

-

Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

-

Allow the tissue to equilibrate until a stable baseline is achieved.

-

Generate a cumulative concentration-response curve for the agonist (e.g., ACh) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Wash the tissue to return to baseline.

-

Introduce a fixed concentration of Bisulepin into the organ bath and allow it to equilibrate with the tissue (e.g., 30-60 minutes).

-

In the presence of Bisulepin, generate a second cumulative concentration-response curve for the agonist. A competitive antagonist will cause a parallel rightward shift of the curve.

-

Repeat steps 4-6 with increasing concentrations of Bisulepin.

Data Analysis:

-

For each concentration of Bisulepin, calculate the concentration ratio (CR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(CR-1) on the y-axis against the negative logarithm of the molar concentration of Bisulepin on the x-axis.

-

Perform a linear regression on the Schild plot.

-

The pA₂ value is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of the antagonist that produces a concentration ratio of 2.

-

The slope of the Schild plot should be close to 1 for a competitive antagonist.

Data Presentation: Schild Analysis of Bisulepin

The following table provides a template for presenting the results of a Schild analysis for Bisulepin.

| Agonist | Tissue Preparation | Bisulepin pA₂ | Schild Plot Slope |

| Acetylcholine | Guinea Pig Ileum | Experimental Value | Experimental Value |

| Carbachol | Guinea Pig Trachea | Experimental Value | Experimental Value |

Caption: Hypothetical data presentation for Schild analysis of Bisulepin.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in cholinergic signaling and the experimental procedures used to investigate them is crucial for a comprehensive understanding.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The five subtypes are coupled to different G-proteins, leading to distinct downstream signaling cascades.

Caption: Muscarinic receptor signaling pathways for Gq/11 and Gi/o coupled receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the Ki of an investigational compound like Bisulepin.

Caption: Experimental workflow for a radioligand competition binding assay.

Experimental Workflow for Schild Analysis

The following diagram outlines the process of performing a Schild analysis to determine the pA₂ value of an antagonist.

Caption: Experimental workflow for Schild analysis of a competitive antagonist.

Conclusion

While Bisulepin is primarily classified as a histamine H1 receptor antagonist, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its anti-cholinergic properties. The experimental protocols for radioligand binding assays and Schild analysis detailed in this guide provide a robust framework for quantifying Bisulepin's affinity for muscarinic receptors and its functional antagonist potency. The resulting quantitative data, presented in the structured tables, will be invaluable for researchers and drug development professionals in accurately characterizing Bisulepin's mechanism of action, predicting its potential for anti-cholinergic side effects, and informing its safe and effective clinical use. Further studies employing these methodologies are encouraged to fill the existing gap in the public knowledge base regarding the anti-cholinergic properties of Bisulepin.

References

Dithiaden and Its Impact on Nitric Oxide Synthase Expression: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the existing research on the impact of dithiaden, a first-generation H1-receptor antagonist, on the expression of nitric oxide synthase (NOS) isoforms. The document synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of this compound's mechanism of action in modulating nitric oxide production.

Introduction to this compound and Nitric Oxide Synthase

This compound is a histamine H1-receptor antagonist that has been clinically used for its anti-allergic and anti-emetic properties.[1] Beyond its primary function, research has indicated that this compound possesses anti-inflammatory capabilities, partly through its influence on the production of reactive oxygen and nitrogen species.[1]

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[2] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms:

-

Neuronal NOS (nNOS or NOS1): Primarily involved in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to inflammatory stimuli, leading to the production of large amounts of NO as part of the immune response.[3]

-

Endothelial NOS (eNOS or NOS3): Predominantly found in endothelial cells and responsible for maintaining vascular tone.

The overproduction of NO, particularly by iNOS during chronic inflammation, can contribute to tissue damage and the pathogenesis of various inflammatory diseases.[4] Therefore, modulation of NOS expression and activity presents a viable therapeutic strategy. This guide focuses on the documented effects of this compound on NOS expression, with a primary emphasis on the inducible isoform.

This compound's Impact on Inducible Nitric Oxide Synthase (iNOS) Expression

Current research has primarily investigated the effect of this compound on iNOS expression in the context of inflammation, using lipopolysaccharide (LPS)-stimulated macrophages as a model system. Studies have consistently shown that this compound can significantly reduce the production of NO by suppressing the expression of the iNOS protein.[4][5]

The primary quantitative data available stems from studies on the murine macrophage cell line RAW 264.7. The key findings are summarized in the table below.

| Cell Line | Stimulant | This compound Concentration | Effect on Nitrite Accumulation (% of Control) | Effect on iNOS Protein Expression (% of Control) | Citation |

| RAW 264.7 | LPS (0.1 µg/ml) | 5 x 10⁻⁵ M | 56.06 ± 3.34% | 59.88 ± 4.03% | [3] |

| RAW 264.7 | LPS (0.1 µg/ml) | 10⁻⁵ M | No significant effect | Not reported | [3] |

| RAW 264.7 | LPS (0.1 µg/ml) | 10⁻⁴ M | 20.93 ± 2.19% (Note: Cytotoxic at this concentration) | Not reported | [3] |

These results indicate a dose-dependent inhibitory effect of this compound on LPS-induced NO production, with the concentration of 5 x 10⁻⁵ M being effective and non-toxic.[3] Amperometrical analysis has confirmed that this compound does not directly scavenge NO, suggesting that its inhibitory effect is due to the suppression of iNOS expression.[4][5]

Impact on Neuronal (nNOS) and Endothelial (eNOS) Nitric Oxide Synthase

A comprehensive review of the current scientific literature reveals a significant gap in our understanding of this compound's effects on nNOS and eNOS. To date, no published studies have directly investigated the impact of this compound on the expression or activity of these constitutive NOS isoforms. Therefore, the selectivity of this compound's inhibitory action towards iNOS over nNOS and eNOS remains to be determined.

Experimental Protocols

The following section details the key experimental methodologies employed in the studies investigating the effect of this compound on iNOS expression.

-

Cell Line: Murine macrophage-like RAW 264.7 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO₂ at 37°C.

-

Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 24-well plates) at a density of approximately 2.5 x 10⁶ cells/well.[5]

-

Treatment Protocol:

Nitric oxide production is indirectly quantified by measuring the accumulation of nitrite, a stable end-product of NO metabolism, in the cell culture supernatants.

-

Principle: The Griess reaction is a colorimetric assay that detects the presence of nitrite.

-

Reagents:

-

Griess Reagent A: Sulfanilamide in phosphoric acid.

-

Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water.

-

-

Procedure:

-

Collect cell culture supernatants.

-

Mix equal volumes of supernatant and Griess Reagent (pre-mixed A and B).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

This technique is used to detect and quantify the amount of iNOS protein in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for iNOS.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

-

Quantification: Densitometry analysis is used to quantify the intensity of the iNOS bands, which are typically normalized to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways

The expression of iNOS is tightly regulated by a complex network of intracellular signaling pathways, primarily initiated by inflammatory stimuli such as LPS. This compound, as a histamine H1-receptor antagonist, is believed to interfere with these pathways.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS expression in macrophages. The signaling cascade is initiated by the binding of LPS to Toll-like receptor 4 (TLR4) on the cell surface. This leads to the activation of downstream signaling pathways, culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, thereby initiating its transcription and subsequent translation into the iNOS protein.

This compound's primary pharmacological action is the antagonism of the histamine H1-receptor. The H1-receptor is a G-protein coupled receptor that, upon activation by histamine, typically signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. Notably, downstream signaling from the H1-receptor can also lead to the activation of NF-κB.

As an antagonist, this compound blocks the binding of histamine to the H1-receptor, thereby preventing the initiation of this signaling cascade. In the context of LPS-induced inflammation, while this compound does not directly target the TLR4 pathway, its anti-inflammatory effects, including the suppression of iNOS, are likely mediated through a reduction in the overall pro-inflammatory signaling tone within the cell, potentially through crosstalk between the H1-receptor and TLR4 signaling pathways. However, the precise molecular mechanisms of this crosstalk and the direct impact of this compound on the NF-κB pathway components require further investigation.

The overall workflow for investigating the impact of this compound on iNOS expression can be summarized in the following diagram.

Conclusion and Future Directions

The available evidence strongly suggests that this compound can effectively suppress the expression of inducible nitric oxide synthase in macrophages, primarily by inhibiting the upstream signaling pathways that lead to NF-κB activation. This provides a molecular basis for the observed anti-inflammatory properties of this compound.

However, significant knowledge gaps remain. Future research should focus on:

-

Investigating the effect of this compound on eNOS and nNOS: Determining the selectivity profile of this compound is crucial for understanding its potential therapeutic applications and side effects.

-

Elucidating the precise mechanism of NF-κB inhibition: Further studies are needed to pinpoint the exact molecular targets of this compound within the NF-κB signaling cascade.

-

In vivo studies: Validating the in vitro findings in relevant animal models of inflammatory diseases is essential to translate these findings into potential clinical applications.

A more comprehensive understanding of this compound's impact on all NOS isoforms and the intricate signaling networks it modulates will be instrumental for the rational design of novel anti-inflammatory therapies.

References

- 1. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dithiaden in a Murine Model of Acetic Acid-Induced Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The development of effective therapeutic agents requires robust preclinical models that mimic the pathology of human IBD. The acetic acid-induced colitis model in rodents is a well-established and widely used model for inducing acute colonic inflammation, sharing histopathological features with human ulcerative colitis.[1]

Dithiaden, a histamine H1 receptor antagonist, has demonstrated protective effects in a rat model of acetic acid-induced colitis.[2] These application notes provide detailed protocols for utilizing this compound in a murine model of acetic acid-induced colitis, along with data presentation and a proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from a study investigating the effects of this compound pretreatment on acetic acid-induced colitis in rats.[2] While the original study was conducted in rats, this data provides a valuable reference for expected outcomes in a murine model.

Table 1: Effect of this compound on Macroscopic and Biochemical Markers of Colitis

| Treatment Group | Gross Mucosal Injury Score | Colon Wet Weight (mg/10 cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |

| Control (Saline) | 0.2 ± 0.1 | 185 ± 12 | 1.5 ± 0.3 |

| Acetic Acid | 3.8 ± 0.4 | 412 ± 25 | 25.6 ± 3.1 |

| This compound + Acetic Acid | 1.5 ± 0.3 | 265 ± 18 | 12.8 ± 2.2 |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Vascular Permeability and Enzyme Activity

| Treatment Group | Vascular Permeability (µg Evans blue/g tissue) | Gamma-Glutamyl Transpeptidase (GGT) Activity (µkat/g protein) |

| Control (Saline) | 25 ± 3 | 1.2 ± 0.2 |

| Acetic Acid | 115 ± 12 | 4.8 ± 0.5 |

| This compound + Acetic Acid | 58 ± 7 | 2.5 ± 0.4 |

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Acetic Acid-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using intrarectal administration of acetic acid.[1][3]

Materials:

-

Male BALB/c mice (or other suitable strain), 8-10 weeks old

-

Acetic acid solution (3-5% v/v in sterile saline)

-

Flexible catheter (e.g., 3.5 F)

-

Syringe (1 mL)

-

Anesthetic (e.g., isoflurane)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Fast mice for 18-24 hours with free access to water to empty the colon.

-

Anesthetize the mouse using a suitable anesthetic.

-

Gently insert the flexible catheter into the rectum to a depth of 3-4 cm.

-

Slowly instill 100-150 µL of the acetic acid solution into the colon.

-

To ensure the distribution of the acetic acid within the colon, hold the mouse in a head-down position for 30-60 seconds.[4]

-

After 15-30 seconds of exposure, the fluid may be withdrawn, or the colon may be rinsed with saline to limit the damage.[1]

-

Return the mouse to its cage and monitor for signs of colitis (e.g., weight loss, diarrhea, rectal bleeding). The peak of inflammation is typically observed 24-72 hours post-induction.

Protocol 2: Intracolonic Administration of this compound

This protocol details the local administration of this compound prior to the induction of colitis.[2][4]

Materials:

-

This compound solution (concentration to be determined based on dose-response studies)

-

Flexible catheter

-

Syringe (1 mL)

-

Anesthetic

Procedure:

-

Anesthetize the mouse.

-

Gently insert the flexible catheter into the rectum to a depth of 3-4 cm.

-

Slowly administer the this compound solution (e.g., 100-200 µL) into the colon.

-

Hold the mouse in a head-down position for 30-60 seconds to allow for distribution of the solution.

-

Allow a predetermined pretreatment time (e.g., 30-60 minutes) before proceeding with the induction of colitis as described in Protocol 1.

Visualizations

Experimental Workflow

References

Application Notes: Dithiaden as a Chemical Probe for Histamine H1 Receptor Function

Introduction